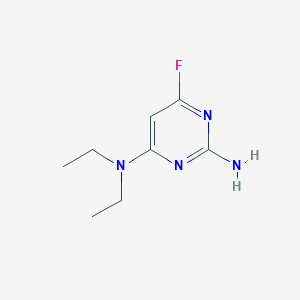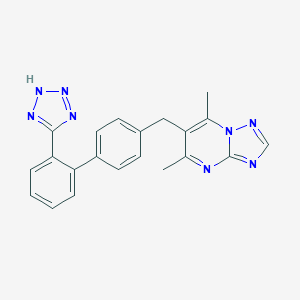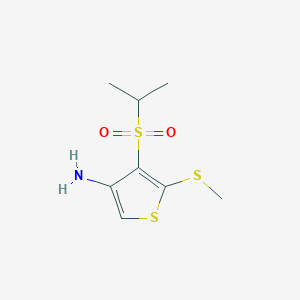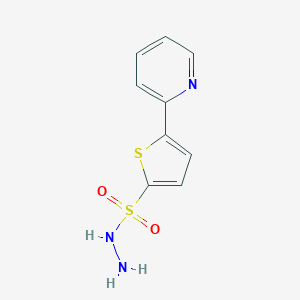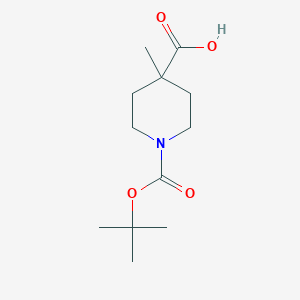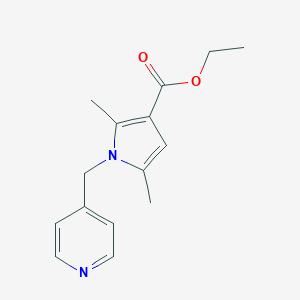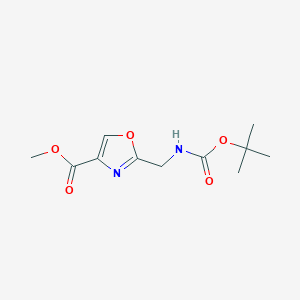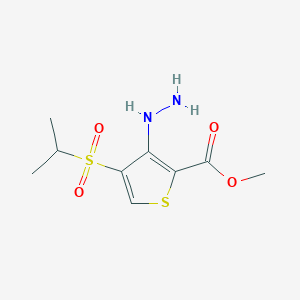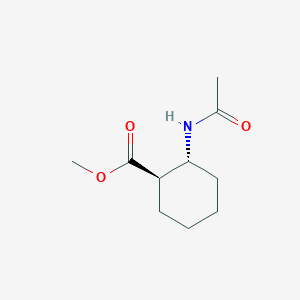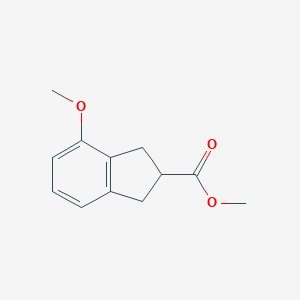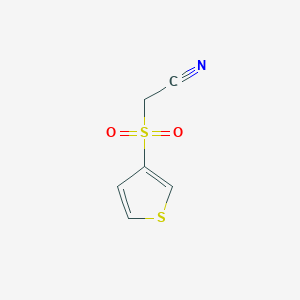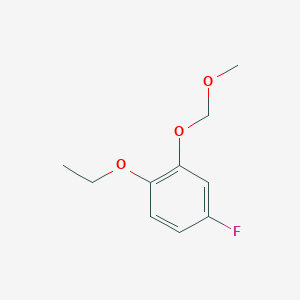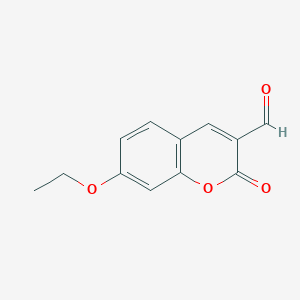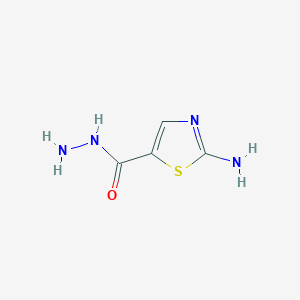
Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate, also known as DMF-DMA, is a chemical compound commonly used in scientific research. It is a derivative of furan-2,3,4-tricarboxylic acid and is typically synthesized through a multistep process involving various reagents and catalysts. DMF-DMA has been found to have a variety of applications in research, including as a fluorescent probe for biological imaging and as a potential therapeutic agent for certain diseases.
Wirkmechanismus
The mechanism of action of Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate is not fully understood, but it is believed to involve the interaction of the compound with certain cellular components, such as proteins and lipids. The compound has been shown to be able to penetrate cell membranes, which allows it to be used for intracellular imaging. The exact mechanism by which Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate interacts with cellular components is an area of ongoing research.
Biochemische Und Physiologische Effekte
Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate has been found to have a variety of biochemical and physiological effects. For example, the compound has been shown to be able to inhibit the growth of certain cancer cells in vitro. It has also been found to be able to induce apoptosis, or programmed cell death, in certain types of cancer cells. In addition, Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate has been shown to be able to modulate the activity of certain enzymes and receptors, which could have implications for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate in scientific research is its high sensitivity and specificity as a fluorescent probe. The compound has been shown to be able to detect changes in pH and viscosity at very low concentrations, which makes it useful for a wide range of applications. However, there are also some limitations to using Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate, such as its relatively high cost and the fact that it can be toxic at high concentrations.
Zukünftige Richtungen
There are many potential future directions for research involving Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate. One area of interest is the development of new synthesis methods that are more efficient and cost-effective than current methods. Another area of research could involve the use of Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, there may be opportunities to further explore the mechanism of action of Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate and to identify new applications for the compound in scientific research.
Synthesemethoden
The synthesis of Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate typically involves several steps, including the reaction of furan-2,3,4-tricarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with dimethylamine to form the amide intermediate, which is then treated with trimethylorthoformate and an acid catalyst to form the final product. The exact conditions and reagents used can vary depending on the specific synthesis protocol.
Wissenschaftliche Forschungsanwendungen
Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate has been found to have a variety of applications in scientific research. One of its primary uses is as a fluorescent probe for biological imaging. The compound has been shown to be highly sensitive to changes in pH, which makes it useful for monitoring pH changes within cells and tissues. Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate has also been used as a probe for measuring the viscosity of biological fluids, as well as for detecting the presence of certain metal ions.
Eigenschaften
CAS-Nummer |
191085-54-8 |
|---|---|
Produktname |
Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate |
Molekularformel |
C12H15NO7 |
Molekulargewicht |
285.25 g/mol |
IUPAC-Name |
trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate |
InChI |
InChI=1S/C12H15NO7/c1-13(2)9-7(11(15)18-4)6(10(14)17-3)8(20-9)12(16)19-5/h1-5H3 |
InChI-Schlüssel |
IGOUWDISGWMOHM-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C(=C(O1)C(=O)OC)C(=O)OC)C(=O)OC |
Kanonische SMILES |
CN(C)C1=C(C(=C(O1)C(=O)OC)C(=O)OC)C(=O)OC |
Synonyme |
2,3,4-Furantricarboxylic acid, 5-(dimethylamino)-, trimethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



